4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride

Description

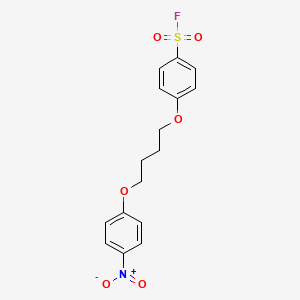

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a benzene ring substituted with a sulfonyl fluoride group at the 1-position and a 4-nitrophenoxybutoxy chain at the 4-position. The compound’s structure combines a polar sulfonyl fluoride group, a flexible butoxy linker, and an electron-withdrawing nitro group on the phenoxy moiety. This configuration confers unique reactivity, particularly in sulfur-fluoride exchange (SuFEx) reactions, which are pivotal in click chemistry and covalent inhibitor design . Its molecular weight is approximately 385.35 g/mol (calculated based on C₁₆H₁₄FNO₆S), though exact values may vary depending on synthetic routes.

Properties

CAS No. |

21278-60-4 |

|---|---|

Molecular Formula |

C16H16FNO6S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

4-[4-(4-nitrophenoxy)butoxy]benzenesulfonyl fluoride |

InChI |

InChI=1S/C16H16FNO6S/c17-25(21,22)16-9-7-15(8-10-16)24-12-2-1-11-23-14-5-3-13(4-6-14)18(19)20/h3-10H,1-2,11-12H2 |

InChI Key |

YIHNXFOUVVHVMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCOC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is the reaction of 4-nitrophenol with 1,4-dibromobutane to form 4-(4-nitrophenoxy)butane. This intermediate is then reacted with 4-hydroxybenzenesulfonyl fluoride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The butoxy linker can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic substitution: Products include sulfonamides or sulfonate esters.

Reduction: The major product is 4-(4-(4-aminophenoxy)butoxy)benzene-1-sulfonyl fluoride.

Oxidation: Products can include carboxylic acids or aldehydes, depending on the extent of oxidation.

Scientific Research Applications

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe for studying enzyme activity due to its reactive sulfonyl fluoride group.

Medicine: Investigated for its potential as an inhibitor of certain enzymes, such as human neutrophil elastase.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors. The nitrophenoxy group may also participate in electron transfer processes, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The target compound’s sulfonyl fluoride group offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., compounds 37 and 42 in ), which rapidly hydrolyze in aqueous environments. This makes sulfonyl fluorides more suitable for biological applications .

- Nitro Group Influence: The electron-withdrawing nitro group in the target compound enhances the electrophilicity of the sulfonyl fluoride, facilitating SuFEx reactions. In contrast, compounds with electron-donating groups (e.g., 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride ) exhibit reduced reactivity in such reactions.

Biological Activity

4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride is an organic compound notable for its unique structure, which includes a nitrophenoxy group, a butoxy linker, and a sulfonyl fluoride moiety. Its molecular formula is C16H18FNO4S, with a molecular weight of approximately 369.4 g/mol. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor and its applications in drug development.

Chemical Structure and Properties

The compound's structure contributes to its biological reactivity. The sulfonyl fluoride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, which is crucial for studying enzyme mechanisms and developing inhibitors.

| Property | Value |

|---|---|

| Molecular Formula | C16H18FNO4S |

| Molecular Weight | 369.4 g/mol |

| Functional Groups | Nitrophenoxy, Butoxy, Sulfonyl Fluoride |

Biological Activity

Research indicates that 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride exhibits significant biological activity, particularly as an inhibitor of human neutrophil elastase (HNE). HNE plays a critical role in inflammatory processes, and its inhibition can be beneficial in treating conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects primarily involves the covalent modification of target enzymes. The sulfonyl fluoride moiety reacts with serine residues in the active sites of serine proteases like HNE, leading to irreversible inhibition. This property makes it a valuable tool for probing enzyme functions and designing new therapeutic agents.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related sulfonamide compounds, providing insights into their anti-inflammatory and antimicrobial properties. For instance:

- Anti-inflammatory Activity : In vivo studies have shown that related sulfonamides can significantly reduce carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents.

- Antimicrobial Activity : Compounds structurally similar to 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride have demonstrated antimicrobial activity against various pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 6.63 mg/mL against S. aureus .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique reactivity profile of 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(3-Nitrophenoxy)butoxy)benzenesulfonyl fluoride | C16H18FNO3S | Different positioning of the nitro group |

| 4-[4-(2-Chloro-4-nitrophenoxy)butyl]carbamoyl]benzenesulfonyl fluoride | C17H20ClFN3O5S | Incorporates a chloro substituent |

| Benzenesulfonylfluoride, 3-[[[[4-(2-Chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino] | C17H17ClFN3O6S | Features multiple amino groups enhancing reactivity |

Q & A

Q. What are the key considerations for synthesizing 4-(4-(4-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-nitrophenoxybutanol. Key steps include:

Coupling Reactions : Etherification of 4-nitrophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form 4-(4-bromobutoxy)nitrobenzene.

Sulfonation : Reaction with benzene sulfonyl fluoride precursors, often using nucleophilic aromatic substitution (e.g., NaH as a base in THF).

Critical parameters include temperature control (±2°C), pH adjustment to minimize side reactions, and stoichiometric ratios to avoid excess reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How does the sulfonyl fluoride group participate in nucleophilic substitution reactions, and what analytical methods confirm derivatization?

- Methodological Answer : The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfonate esters. For example:

- Amine Reaction : Incubate with primary amines (e.g., benzylamine) in DMF at 25°C for 12 hours.

Analytical validation includes: - NMR : Disappearance of the sulfonyl fluoride peak at ~120 ppm (¹⁹F NMR) and new signals for sulfonamide NH (~5 ppm in ¹H NMR).

- HPLC : Retention time shifts confirm product formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for serine protease inhibition?

- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., human vs. bacterial proteases) or assay conditions (pH, ionic strength). To address this:

Kinetic Studies : Measure values under standardized conditions (e.g., Tris-HCl buffer, pH 7.4, 25°C).

Structural Analysis : Use X-ray crystallography to confirm covalent bonding to the catalytic serine residue (e.g., PDB ID 1F0S).

Control Experiments : Include irreversible inhibitors (e.g., PMSF) as benchmarks to validate assay sensitivity .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes and stability. Key steps:

Target Selection : Focus on enzymes with conserved catalytic triads (e.g., trypsin-like proteases).

QSAR Modeling : Corporate substituent effects (e.g., nitro group position) on inhibitory potency () using datasets from analogs (e.g., 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride) .

Q. What experimental approaches optimize reaction scalability while maintaining regioselectivity?

- Methodological Answer : For industrial-scale synthesis:

- Continuous Flow Reactors : Reduce reaction time (e.g., 30 minutes vs. 12 hours batch) and improve yield (>85%) by maintaining precise temperature control.

- Microwave-Assisted Synthesis : Enhance regioselectivity in etherification steps (e.g., 150°C, 300 W irradiation).

- In-line Analytics : Use FTIR or MS to monitor intermediate formation and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.